Cas no 1384427-36-4 (4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride)
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
- 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl
- (1s,4s)-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
- SB13280
- NE60546
- Z1699857525
- 4-aminobicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride
- Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-amino-, hydrochloride (1:1)
- EN300-267963
- AKOS026743979
- 1384427-36-4
- 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
- MFCD27987297
- EN300-100238
- SCHEMBL23141252
- P16068
- AS-53094
- Z2517220645
- SY211681
- CS-0051038
- 824-161-9
- JFC42736
- Bicyclo(2.2.1)heptane-1-carboxylic acid, 4-amino-, hydrochloride (1:1)
- 4-Aminobicyclo(2.2.1)heptane-1-carboxylic acid hydrochloride
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- MDL: MFCD22056343
- Inchi: 1S/C8H13NO2.ClH/c9-8-3-1-7(5-8,2-4-8)6(10)11;/h1-5,9H2,(H,10,11);1H
- InChI Key: LQJXNKWRMYPICI-UHFFFAOYSA-N
- SMILES: Cl.OC(C12CCC(CC1)(C2)N)=O
Computed Properties
- Exact Mass: 191.0713064g/mol
- Monoisotopic Mass: 191.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11037-5g |
4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride |
1384427-36-4 | 95% | 5g |
$1971 | 2023-09-07 | |
| TRC | A629668-2.5mg |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid hydrochloride |
1384427-36-4 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A629668-5mg |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid hydrochloride |
1384427-36-4 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A629668-25mg |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid hydrochloride |
1384427-36-4 | 25mg |
$ 275.00 | 2022-06-07 | ||
| Ambeed | A316747-100mg |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride |
1384427-36-4 | 97% | 100mg |
$281.0 | 2024-04-24 | |
| Ambeed | A316747-250mg |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride |
1384427-36-4 | 97% | 250mg |
$468.0 | 2024-04-24 | |
| Ambeed | A316747-1g |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride |
1384427-36-4 | 97% | 1g |
$936.0 | 2024-04-24 | |
| Ambeed | A316747-5g |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride |
1384427-36-4 | 97% | 5g |
$2809.0 | 2024-04-24 | |
| Chemenu | CM397728-250mg |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride |
1384427-36-4 | 95%+ | 250mg |
$653 | 2023-03-07 | |
| Chemenu | CM397728-1g |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride |
1384427-36-4 | 95%+ | 1g |
$1307 | 2023-03-07 |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride Suppliers
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS No. 1384427-36-4)
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS No. 1384427-36-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as ABC-HCl, is a derivative of bicyclo[2.2.1]heptane, a seven-membered ring system with a unique bicyclic structure. The presence of the amino and carboxylic acid functionalities, along with the hydrochloride salt form, imparts specific chemical and biological properties that make it a valuable tool in various scientific applications.
The chemical structure of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is characterized by a bicyclic heptane ring with an amino group at the 4-position and a carboxylic acid group at the 1-position. The hydrochloride salt form ensures solubility in aqueous solutions, making it suitable for use in biological assays and pharmaceutical formulations. The bicyclic structure provides rigidity and conformational stability, which can be advantageous in drug design and optimization.
In recent years, 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as a scaffold for the development of novel therapeutic agents. The rigid bicyclic core can serve as a platform for the introduction of various functional groups, allowing researchers to fine-tune the pharmacological properties of the resulting compounds.
Several studies have explored the biological activity of derivatives of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. For instance, a recent publication in the Journal of Medicinal Chemistry reported that certain derivatives exhibited potent anti-inflammatory effects by modulating specific signaling pathways involved in inflammation. These findings suggest that this compound could be a promising lead for the development of new anti-inflammatory drugs.
Beyond its potential as an anti-inflammatory agent, 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has also shown promise in other therapeutic areas. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its use as a scaffold for designing inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. By targeting specific PPIs, derivatives of this compound could potentially offer new therapeutic strategies for these conditions.
The synthetic accessibility of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is another factor that contributes to its appeal in pharmaceutical research. Efficient synthetic routes have been developed to produce this compound and its derivatives, making it feasible to synthesize large libraries for high-throughput screening and hit-to-lead optimization processes.
In addition to its direct therapeutic applications, 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has also found use as a tool compound in chemical biology studies. Its unique structural features make it an excellent probe for investigating protein-ligand interactions and understanding the structural basis of ligand binding to target proteins.
The safety profile of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has been evaluated in several preclinical studies, demonstrating low toxicity and good tolerability at relevant concentrations. These findings support its potential for further development as a therapeutic agent or as a tool compound in academic and industrial research settings.
In conclusion, 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS No. 1384427-36-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural properties, synthetic accessibility, and promising biological activities make it an attractive candidate for further exploration and development as a therapeutic agent or tool compound.
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